molecular formula C18H19BrN2O B2709846 1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide CAS No. 26921-35-7

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide

Cat. No. B2709846
CAS RN: 26921-35-7
M. Wt: 359.267
InChI Key: QAFRHSQQLWRXPH-UHFFFAOYSA-M
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Description

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases. In

Scientific Research Applications

Catalytic Properties and Reactions

1,2-Dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide, as a part of the larger family of imidazolium compounds, has shown promise in catalysis and organic synthesis. For example, similar compounds have been used as precursors in the preparation of ruthenium complexes exhibiting catalytic activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015). These findings underline the potential of imidazolium bromide derivatives in facilitating significant catalytic reactions.

Synthesis and Chemical Reactions

Imidazolium bromides, including the one , are key in synthesizing various chemical structures, serving as intermediates in creating complex molecules. For instance, they have been involved in the aminocarbonylation of aryl bromides to produce aryl amides, highlighting their utility in forming carbon-nitrogen bonds (Wan et al., 2002). Additionally, they play a role in the N-arylation of imidazoles and benzimidazoles, which is crucial for developing pharmaceuticals and other organic compounds (Altman et al., 2007).

Coordination Polymers and Material Science

These compounds are also instrumental in material science, particularly in forming coordination polymers with selective sorption and fluorescence sensing capabilities (Hua et al., 2015). This suggests potential applications in environmental monitoring, gas storage, and separation technologies.

Organic Synthesis and Drug Development

Furthermore, imidazolium bromide derivatives facilitate the synthesis of various organic molecules, including pyrrolylimidazole derivatives, highlighting their versatility in organic synthesis and potential drug development (Khlebnikov et al., 2014). Their role in creating novel molecular structures could be leveraged in developing new therapeutic agents.

Environmental and Antimicrobial Applications

While the specific derivative mentioned does not have direct studies available, related compounds have shown applications in environmental safety and antimicrobial activities. For instance, imidazolium bromide ionic liquids have been studied for their biotoxicity in aquatic species, indicating the importance of understanding their environmental impact (Wang et al., 2014). Additionally, some derivatives exhibit antimicrobial activities, which could be harnessed in designing new antimicrobial materials or drugs (Salman et al., 2015).

properties

IUPAC Name

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N2O.BrH/c1-13-8-10-15(11-9-13)18(21)12-20-14(2)19(3)16-6-4-5-7-17(16)20;/h4-11H,12H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFRHSQQLWRXPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide

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